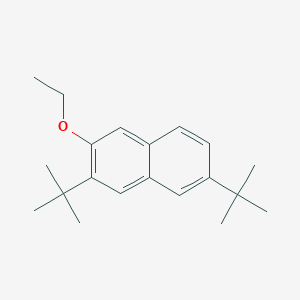
3,6-Di-tert-butyl-2-ethoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Di-tert-butil-2-etoxinaftaleno es un compuesto orgánico que pertenece a la clase de los naftalenos. Se caracteriza por la presencia de dos grupos tert-butilo y un grupo etoxilo unidos al anillo de naftaleno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3,6-Di-tert-butil-2-etoxinaftaleno se puede lograr a través de la síntesis de éteres de Williamson. Este método implica la reacción de un ion alcóxido con un haluro de alquilo primario a través de una reacción SN2 . Específicamente, la síntesis se puede llevar a cabo haciendo reaccionar 3,6-Di-tert-butil-2-hidroxinaftaleno con yoduro de etilo en presencia de una base fuerte como el hidruro de sodio o el etóxido de sodio .
Métodos de Producción Industrial
La producción industrial de 3,6-Di-tert-butil-2-etoxinaftaleno generalmente sigue la misma ruta sintética que se describió anteriormente. El proceso involucra reacciones a gran escala en entornos controlados para garantizar un alto rendimiento y pureza del producto final. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
3,6-Di-tert-butil-2-etoxinaftaleno experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar quinonas u otros derivados oxigenados.
Sustitución: El grupo etoxilo se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan normalmente.
Sustitución: Los nucleófilos como los alcóxidos o las aminas se pueden utilizar en reacciones de sustitución.
Principales Productos Formados
Oxidación: Quinonas y otros derivados oxigenados.
Reducción: Hidroquinonas y otras formas reducidas.
Sustitución: Varias naftalenos sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
3,6-Di-tert-butil-2-etoxinaftaleno tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de 3,6-Di-tert-butil-2-etoxinaftaleno implica su interacción con objetivos moleculares y vías en los sistemas biológicos. El compuesto puede experimentar reacciones redox, influyendo en los estados redox celulares y modulando la actividad de las enzimas sensibles al redox . También puede interactuar con las membranas celulares, afectando la fluidez y permeabilidad de la membrana .
Comparación Con Compuestos Similares
Compuestos Similares
3,6-Di-tert-butil-2-hidroxinaftaleno: Estructura similar pero con un grupo hidroxilo en lugar de un grupo etoxilo.
3,6-Di-tert-butilcarbazol: Contiene una porción de carbazol en lugar de un anillo de naftaleno.
2,6-Di-tert-butil-4-metilfenol: Un compuesto fenólico con grupos tert-butilo en las posiciones 2 y 6.
Unicidad
3,6-Di-tert-butil-2-etoxinaftaleno es único debido a su patrón de sustitución específico en el anillo de naftaleno, lo que le confiere propiedades químicas y físicas distintas. Su grupo etoxilo proporciona una reactividad diferente en comparación con los hidroxilos u otros sustituyentes, lo que lo hace valioso para aplicaciones específicas en síntesis e investigación .
Propiedades
Número CAS |
194027-38-8 |
|---|---|
Fórmula molecular |
C20H28O |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
3,6-ditert-butyl-2-ethoxynaphthalene |
InChI |
InChI=1S/C20H28O/c1-8-21-18-13-14-9-10-16(19(2,3)4)11-15(14)12-17(18)20(5,6)7/h9-13H,8H2,1-7H3 |
Clave InChI |
WPDPWFAVCHPKQC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C2C=C(C=CC2=C1)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


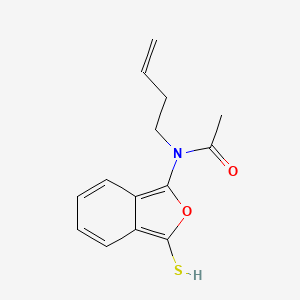
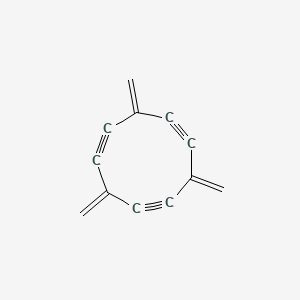
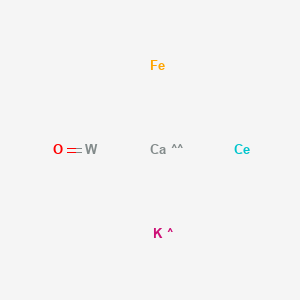
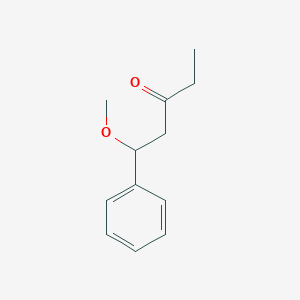

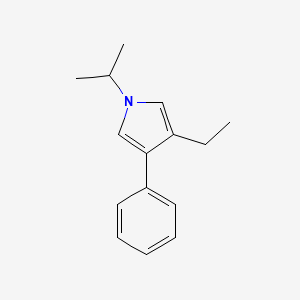

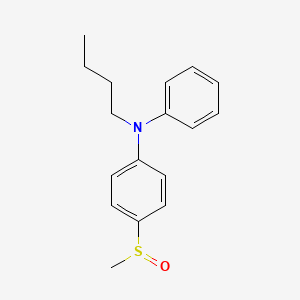
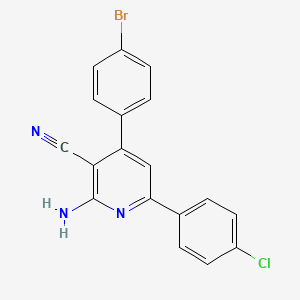

![4-{2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]ethenyl}pyridine](/img/structure/B12572977.png)
![Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate](/img/structure/B12572985.png)
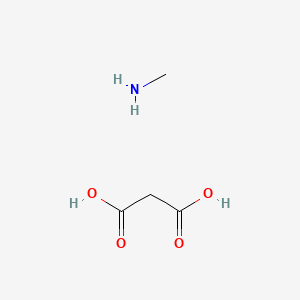
![tert-Butyl 3-({[(3S)-2,4-dioxo-1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamoyl}amino)benzoate](/img/structure/B12573010.png)
